molecular formula C21H15FN4OS B12164087 2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12164087
M. Wt: 390.4 g/mol
InChI Key: GCLFKPRTMFRCJN-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:

  • Thiazole Ring: : The core of this compound is a thiazole ring, which consists of a five-membered ring containing nitrogen and sulfur atoms. Thiazoles are commonly found in various bioactive molecules.

  • Functional Groups

      Fluorophenyl Group: The compound has a group, which contributes to its chemical reactivity and properties.

      Pyridin-3-yl Group: The ring at position 3 adds further complexity and versatility.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general approach based on related chemistry:

    Thiazole Formation: Start by synthesizing the thiazole ring. This can be achieved through cyclization reactions involving a thioamide and an α-haloketone or α-haloaldehyde.

    Amination: Introduce the group using suitable reagents.

    Phenyl Substitution: Attach the group to the thiazole ring.

    Pyridine Incorporation: Finally, add the group to complete the structure.

Industrial Production:

Industrial-scale production methods likely involve efficient and scalable synthetic routes, optimization of reaction conditions, and purification techniques.

Chemical Reactions Analysis

This compound may undergo various reactions:

    Oxidation: Oxidative transformations can modify the functional groups.

    Reduction: Reduction reactions may alter the fluorophenyl or pyridin-3-yl moieties.

    Substitution: Substituents can be replaced by other groups.

    Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling) and other transition metals play a crucial role.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, antiviral, or anticancer properties?

    Chemical Biology: Explore its interactions with biological macromolecules.

    Materials Science: Assess its use in materials, sensors, or catalysts.

Mechanism of Action

    Targets: Identify molecular targets (enzymes, receptors) affected by this compound.

    Pathways: Understand the signaling pathways influenced by its binding.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart.

    Similar Compounds: Mention related thiazoles, fluorophenyl-substituted compounds, and pyridine derivatives.

Properties

Molecular Formula

C21H15FN4OS

Molecular Weight

390.4 g/mol

IUPAC Name

2-(2-fluoroanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H15FN4OS/c22-16-10-4-5-11-17(16)25-21-26-18(14-7-2-1-3-8-14)19(28-21)20(27)24-15-9-6-12-23-13-15/h1-13H,(H,24,27)(H,25,26)

InChI Key

GCLFKPRTMFRCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3F)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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